

Zinc Oxide: A Versatile Photocatalyst for the Degradation of Organic Pollutants

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Compound of Interest		
Compound Name:	Zinc White	
Cat. No.:	B10761224	Get Quote

Application Note AP-ZnO-001

Introduction

Zinc oxide (ZnO), a wide-bandgap semiconductor (typically around 3.37 eV), has emerged as a highly promising, non-toxic, and cost-effective photocatalyst for environmental remediation.[1] [2][3] Its ability to efficiently degrade a wide range of persistent organic pollutants—including dyes, phenols, pharmaceuticals, and pesticides—into less harmful substances like CO2 and H2O upon irradiation with UV or solar light makes it a critical tool for researchers in environmental science and drug development.[1][4] This document provides detailed application notes and experimental protocols for utilizing ZnO nanoparticles in the photocatalytic degradation of organic contaminants.

Principle of Photocatalysis

The photocatalytic activity of ZnO is initiated when it absorbs photons with energy equal to or greater than its bandgap energy.[1][5] This excites electrons (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes (h⁺) in the VB.[6] These charge carriers migrate to the catalyst surface and initiate a series of redox reactions, generating highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (•O2⁻).[7] These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, non-toxic compounds.[7]

The primary reactions are:



- Excitation: ZnO + $hv \rightarrow e^- + h^+[6]$
- Oxidation: h⁺ + H₂O → •OH + H⁺[6]
- Reduction: e⁻ + O₂ → •O₂⁻[7]
- Degradation: Organic Pollutant + (•OH, •O₂⁻) → Degradation Products (CO₂, H₂O, etc.)[7]

Data Presentation: Photocatalytic Degradation Efficiency

The following tables summarize the photocatalytic performance of ZnO-based catalysts on various organic pollutants under different experimental conditions.

Table 1: Degradation of Dyes



Pollutan t	Catalyst	Catalyst Loading	Pollutan t Conc.	Light Source	Degrada tion Efficien cy	Time (min)	Referen ce
Methylen e Blue	ZnO NPs	1 g/L	20 mg/L	UV	47.8% (at pH 8)	180	[8]
Methylen e Blue	ZnO-80 (Green Synthesi s)	0.5 g/L	10 mg/L	Sunlight	99.64%	45	[9]
Methylen e Blue	ZnO/r- GO	-	-	Simulate d Sunlight	~87.6% (pure ZnO)	180	[10]
Crystal Violet	ZnO-80 (Green Synthesi s)	0.5 g/L	10 mg/L	Sunlight	100%	60	[9]
Crystal Violet	ZnO NPs (Co- precipitati on)	-	-	UV	89%	-	[11]
Methyl Orange	ZnO (Sol-Gel)	-	-	UV	99.7%	30	[12]
Rhodami ne B	ZnO/r- GO	-	-	Simulate d Sunlight	~83% (pure ZnO)	150	[10]

Table 2: Degradation of Phenolic Compounds



Pollutan t	Catalyst	Catalyst Loading	Pollutan t Conc.	Light Source	Degrada tion Efficien cy	Time (min)	Referen ce
Phenol	ZnO NPs	1.5 g/L	25 ppm	UV (254 nm)	78.2% (COD reduction)	-	[13]
Phenol	ZnO/Ag/ Ag ₂ O	-	-	White Light	100%	90	[14]
4- Nitrophe nol	ZnO	1.5 g/L	2 x 10 ⁻⁴ M	Solar	100%	90	[15][16]
4- Nitrophe nol	Zno.96Nio. 04O	-	-	-	-	-	[17]

Table 3: Degradation of Pharmaceuticals

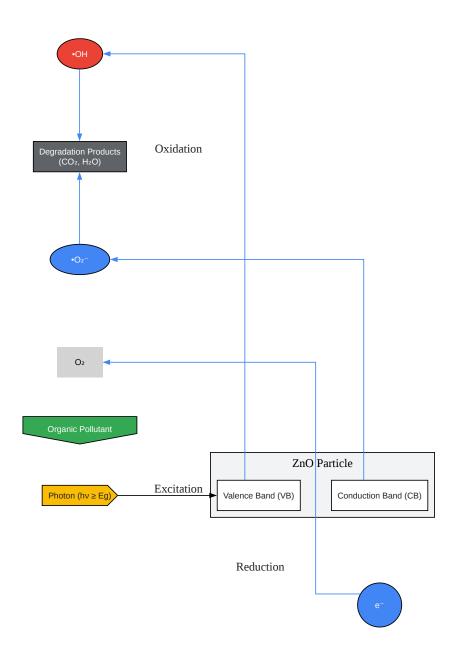


Pollutan t	Catalyst	Catalyst Loading	Pollutan t Conc.	Light Source	Degrada tion Efficien cy	Time (h)	Referen ce
Doxorubi cin	ZnO NPs (Co- precipitati on)	-	-	UV	86%	-	[11]
Paraceta mol	ZnO (Eco- friendly synthesis)	50 mg/L	20 ppm	UV/H2O2	~100%	-	[18]
Ibuprofen	ZnO	-	-	UV	94.5%	-	[19]
Naproxe n	ZnO	-	-	UV	98.7%	-	[19]
Progeste rone	ZnO	-	-	UV	92.3%	-	[19]
Clofibric Acid	ZnO NPs (Sol-Gel)	50 mg	30 mg/L	UV	95%	5	[20]
Sulfamet hoxazole	ZnO QDs (16 nm)	-	-	-	96%	-	[21]

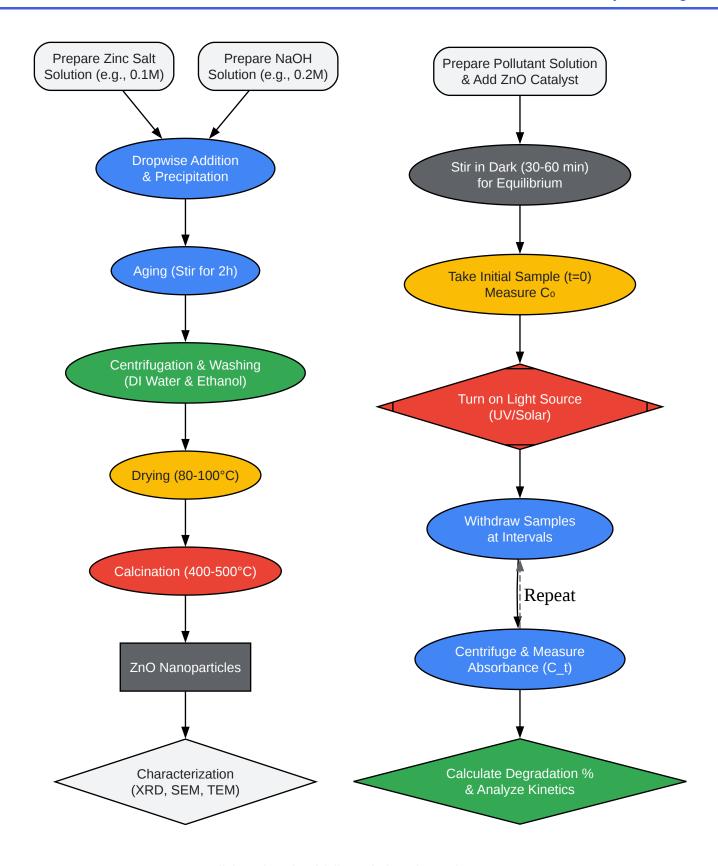
Mandatory Visualizations











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